1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene
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Overview
Description
1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, characterized by the presence of a tert-butyl group and a propan-2-yl-oxyethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene can be synthesized through several methods. One common approach involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitro compounds, halogenated benzene derivatives.
Scientific Research Applications
1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 1-tert-Butyl-4-(prop-1-en-2-yl)benzene
- tert-Butylbenzene
- 1-Bromo-4-tert-butylbenzene
Comparison: 1-tert-Butyl-4-{1-[(propan-2-yl)oxy]ethenyl}benzene is unique due to the presence of both a tert-butyl group and a propan-2-yl-oxyethenyl group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
827615-92-9 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-tert-butyl-4-(1-propan-2-yloxyethenyl)benzene |
InChI |
InChI=1S/C15H22O/c1-11(2)16-12(3)13-7-9-14(10-8-13)15(4,5)6/h7-11H,3H2,1-2,4-6H3 |
InChI Key |
KGMJGMSFJFPOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=C)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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